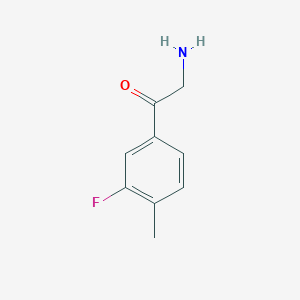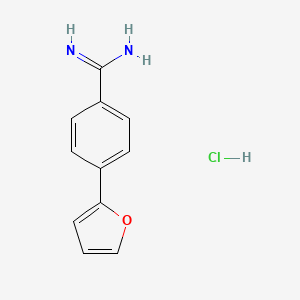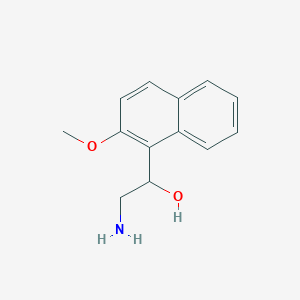
(3-Methyl-1-benzofuran-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-benzofuran-5-yl)methanol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by a methyl group at the third position and a methanol group at the fifth position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-benzofuran-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives. The reaction typically proceeds under acidic or basic conditions, with the use of catalysts such as sulfuric acid or sodium hydroxide. The intermediate product, 3-methylbenzofuran, is then subjected to a reduction reaction to introduce the methanol group at the fifth position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction step. The process is typically carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-1-benzofuran-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel is typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: 3-Methyl-1-benzofuran-5-carboxylic acid or 3-Methyl-1-benzofuran-5-aldehyde.
Reduction: 3-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3-Methyl-1-benzofuran-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzofuran derivatives.
Industry: Used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (3-Methyl-1-benzofuran-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes that process benzofuran derivatives. The methanol group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity. Pathways involved may include oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-1-benzofuran-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-Methyl-1-benzofuran-5-yl)acetaldehyde: Contains an aldehyde group instead of methanol.
(3-Methyl-1-benzofuran-5-yl)acetic acid: Contains a carboxylic acid group instead of methanol.
Uniqueness
(3-Methyl-1-benzofuran-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methanol group allows for unique reactivity and interactions compared to its analogs, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
(3-methyl-1-benzofuran-5-yl)methanol |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3 |
Clé InChI |
ZOBZRASTYRBQPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)








![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)


